molecular formula C14H12BrFOS B1522327 (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane CAS No. 1020253-12-6

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Cat. No.: B1522327
CAS No.: 1020253-12-6
M. Wt: 327.21 g/mol
InChI Key: XDHSLAPCAYVIAB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane reveals fundamental insights into its three-dimensional molecular architecture and conformational preferences. The compound crystallizes with specific geometric parameters that reflect the influence of halogen substituents on molecular packing and intermolecular interactions. The International Union of Pure and Applied Chemistry name, 4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene, indicates the precise substitution pattern that governs its conformational behavior. The sulfur atom serves as the central bridge connecting two distinct aromatic systems, creating a molecular framework that exhibits characteristic bond angles and distances influenced by the electronic properties of the substituents.

Comparative crystallographic studies of related aryl sulfane derivatives provide context for understanding the unique conformational dynamics of this compound. Research on benzyl phenyl sulfide has demonstrated that the carbon-sulfur-carbon plane typically adopts orientations that minimize steric hindrance while maximizing favorable electronic interactions. In the case of this compound, the presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences the preferred conformational states. The crystal structure analysis reveals that the molecular packing is stabilized through specific intermolecular forces, including weak hydrogen bonding interactions and van der Waals forces that contribute to the overall structural stability.

The conformational dynamics of the compound are further influenced by the rotational freedom around the carbon-sulfur bonds, which allows for multiple energetically accessible conformations. Studies of analogous compounds have shown that the sulfur atom's lone pair electrons play a crucial role in determining the preferred orientations of the aromatic rings. The methoxy group's orientation relative to its benzene ring contributes to the overall molecular geometry, with computational studies indicating that coplanar arrangements are generally favored to maximize conjugation effects. These conformational preferences have significant implications for the compound's chemical reactivity and potential applications in various synthetic transformations.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide detailed insights into the electronic structure of this compound, revealing the complex interplay between orbital interactions and substituent effects. Density functional theory calculations have been extensively employed to characterize aryl sulfide derivatives, offering precise descriptions of frontier molecular orbitals, electron density distributions, and electronic properties. The compound's electronic structure is characterized by specific orbital contributions from the sulfur atom, which serves as both an electron donor and acceptor depending on the local chemical environment. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the compound's reactivity patterns and potential for participating in various chemical transformations.

The influence of halogen substituents on the electronic structure has been systematically investigated through computational approaches. Bromo and fluoro substituents introduce distinct electronic effects that alter the electron density distribution throughout the molecular framework. The bromine atom, being a heavy halogen with significant polarizability, contributes to unique orbital mixing patterns that influence the overall electronic properties. Simultaneously, the fluorine atom's high electronegativity creates localized electron-deficient regions that affect the compound's reactivity profile. These electronic modifications are particularly pronounced in the aromatic ring bearing both halogen substituents, where the combined effects create a distinctive electronic environment.

The methoxy group's contribution to the electronic structure involves both inductive and resonance effects that counterbalance the electron-withdrawing influence of the halogens. Quantum mechanical calculations reveal that the methoxy oxygen atom's lone pairs participate in extended conjugation with the aromatic system, creating electron-rich regions that influence the compound's overall reactivity. The computational analysis of charge distribution patterns indicates that the sulfur atom experiences electronic effects from both aromatic rings, resulting in a unique electronic environment that distinguishes this compound from simpler aryl sulfides. These electronic structure calculations provide essential information for predicting chemical behavior and designing synthetic strategies involving this compound.

Comparative Analysis with Analogous Aryl Sulfane Derivatives

The comparative analysis of this compound with analogous aryl sulfane derivatives reveals distinctive structural and electronic features that arise from its specific substitution pattern. Benzyl phenyl sulfide, a simpler analog without halogen or methoxy substituents, serves as a baseline for understanding the effects of functional group modifications. The molecular weight comparison shows that the target compound (327.21 g/mol) is significantly heavier than benzyl phenyl sulfide (200.30 g/mol), reflecting the additional mass contributions from bromine, fluorine, and methoxy substituents. This mass difference correlates with distinct physical properties and molecular interactions that influence the compound's behavior in various chemical environments.

Structural comparisons with other halogenated aryl sulfides demonstrate the unique geometric features introduced by the dual halogen substitution pattern. Studies of related compounds containing single halogen substituents reveal that the presence of both bromo and fluoro groups in adjacent positions creates specific steric and electronic constraints that influence molecular geometry. The 4-bromo-2-chlorophenyl derivatives provide particularly relevant comparisons, as they share similar halogen substitution patterns while differing in the specific halogen identity. These comparative studies indicate that the fluoro group's smaller size and higher electronegativity compared to chlorine result in distinct conformational preferences and intermolecular interaction patterns.

The methoxy substitution pattern adds another dimension to the comparative analysis, as it introduces electron-donating character that contrasts with the electron-withdrawing halogens. Comparisons with 4-methoxybenzyl derivatives lacking halogen substituents reveal how the methoxy group's electronic effects are modulated by the presence of electron-withdrawing substituents on the opposing aromatic ring. This electronic balance creates a unique molecular environment that distinguishes the compound from purely electron-rich or electron-poor aryl sulfane derivatives. The synthetic accessibility and reaction patterns of analogous compounds provide valuable insights for developing efficient preparation methods and predicting chemical transformations involving the target compound.

Substituent Effects on Molecular Geometry (Bromo-Fluoro vs. Methoxy Interactions)

The substituent effects on molecular geometry in this compound arise from the complex interplay between electron-withdrawing bromo-fluoro groups and the electron-donating methoxy substituent. The positioning of bromine at the 4-position and fluorine at the 2-position of one aromatic ring creates a specific electronic environment that influences the overall molecular conformation. The bromine atom's large atomic radius and polarizability contribute to steric effects that influence the rotational barriers around the carbon-sulfur bonds, while the fluorine atom's high electronegativity creates localized charge distributions that affect intermolecular interactions. These combined effects result in preferred conformational states that minimize both steric hindrance and electronic repulsion.

The methoxy group's influence on molecular geometry operates through both electronic and steric mechanisms that complement and compete with the halogen effects. The methoxy oxygen atom's lone pairs participate in resonance interactions with the aromatic ring, creating electron-rich regions that influence the compound's interaction with the sulfur bridge. The methyl portion of the methoxy group introduces additional steric considerations, particularly regarding its orientation relative to the benzyl carbon atom and its potential interactions with the opposing aromatic ring. These geometric constraints are further complicated by the sulfur atom's tetrahedral geometry and its preference for specific bond angles that accommodate the electronic demands of both aromatic substituents.

Computational studies of substituent effects have revealed that the bromo-fluoro combination creates unique electronic perturbations that distinguish this compound from related derivatives with different halogen patterns. The electron-withdrawing nature of both halogens creates an electron-deficient aromatic ring that contrasts sharply with the electron-rich methoxybenzyl portion of the molecule. This electronic asymmetry influences the sulfur atom's hybridization and bonding characteristics, resulting in specific geometric preferences that optimize the overall molecular stability. The balance between electronic and steric effects determines the preferred conformational states and influences the compound's reactivity patterns in various chemical transformations.

The geometric optimization of the molecular structure reveals specific bond lengths, angles, and dihedral angles that reflect the influence of substituent interactions. The carbon-sulfur bond distances are influenced by the electronic nature of the attached aromatic rings, with electron-withdrawing substituents typically leading to shorter, stronger bonds. The sulfur atom's lone pair orientation is also affected by the substituent pattern, influencing the molecule's overall shape and its potential for intermolecular interactions. These geometric features have important implications for the compound's physical properties, chemical reactivity, and potential applications in synthetic chemistry and materials science.

Properties

IUPAC Name

4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFOS/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSLAPCAYVIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674397
Record name 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
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Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-12-6
Record name 4-Bromo-2-fluoro-1-[[(4-methoxyphenyl)methyl]thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Sulfide Synthesis

A well-documented and efficient method for sulfide formation involves copper-catalyzed coupling of benzyl halides with thiol or thiosulfate salts in aqueous or organic media. This method offers mild conditions and good yields.

  • Procedure:

    • Benzyl chloride derivatives (e.g., 4-methoxybenzyl chloride) are reacted with sodium thiosulfate pentahydrate in the presence of copper sulfate pentahydrate (10 mol%) and a suitable ligand in water at elevated temperature (~80 °C).
    • After initial formation of a sulfur nucleophile, the aryl halide (e.g., 4-bromo-2-fluorophenyl derivative) is added along with a Lewis acid such as boron trifluoride etherate (BF3·Et2O) to promote coupling.
    • The reaction mixture is stirred at room temperature for 12 hours to complete the reaction.
    • Workup involves extraction with ethyl acetate, drying over MgSO4, filtration, and purification by flash column chromatography.
  • Yields: Typically range from 59% to 88% for similar benzyl aryl sulfides under these conditions.

  • Advantages: Mild conditions, aqueous medium, and high selectivity.
  • Reference: A detailed example of this methodology is provided in copper-catalyzed sulfide synthesis literature, demonstrating its applicability to benzyl(4-methoxyphenyl)sulfane analogs.

Friedel-Crafts Alkylation and Reduction

An alternative approach involves Friedel-Crafts alkylation of an aryl ketone intermediate followed by reduction to the sulfide.

  • Step 1: Formation of Aryl Benzophenone Intermediate

    • Reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (4-ethoxybenzene derivative) using aluminum chloride as a Lewis acid catalyst at low temperature (0–5 °C).
    • This yields 5-bromo-2-chloro-4′-ethoxybenzophenone.
  • Step 2: Reduction to Benzyl Derivative

    • The benzophenone intermediate is reduced using triethylsilane or sodium borohydride in an appropriate solvent (e.g., acetonitrile or 1,2-dimethoxyethane) at controlled temperatures (0–70 °C).
    • Careful control of temperature avoids side reactions such as nucleophilic addition of solvent impurities.
  • Step 3: Sulfide Formation

    • The resulting benzyl intermediate is then reacted with a suitable sulfur nucleophile under copper catalysis or Lewis acid promotion to form the sulfide bond.
  • Reference: This approach is adapted from patented processes for related bromo-substituted benzyl derivatives, which serve as intermediates for pharmaceutical agents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuSO4·5H2O (10 mol%) Copper salts catalyze C–S bond formation
Ligand Various nitrogen ligands (e.g., bipyridine) Enhances catalytic activity
Solvent Water, Ethyl acetate, 1,2-dimethoxyethane Water preferred for green chemistry
Temperature 0 °C to 80 °C Lower temperatures for alkylation steps
Reaction time 12–36 hours Depends on substrate and catalyst loading
Workup Extraction with EtOAc, drying over MgSO4 Followed by filtration and chromatography
Yield 59–93% High yields achievable with optimized steps

Purification Techniques

  • Flash Column Chromatography: Using petroleum ether/ethyl acetate mixtures (ratios ranging from 200:1 to 10:1) to separate the desired sulfide from by-products.
  • Crystallization: Methanol or hexane can be used to crystallize the product from concentrated residues.
  • Drying: Under reduced pressure at 40–45 °C to remove residual solvents.

Summary of Key Research Findings

  • Copper-catalyzed coupling with sodium thiosulfate and benzyl halides in aqueous media provides an efficient, high-yielding route to benzyl aryl sulfides, including this compound analogs.
  • Friedel-Crafts acylation followed by reduction and sulfide formation is a viable multi-step synthetic strategy, offering control over substitution patterns and functional group tolerance.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading critically influence yield and purity.
  • Purification via chromatography and selective crystallization ensures high-purity final products suitable for further application.

Chemical Reactions Analysis

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

  • Substitution: Substitution reactions at the bromine or fluorine positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Sulfoxides and sulfones from oxidation reactions.

  • Thioethers and other reduced derivatives from reduction reactions.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various types of chemical reactions, including substitution and oxidation, makes it a versatile building block for chemists.

Medicinal Chemistry

Research has indicated that compounds with similar structures may exhibit biological activities such as antimicrobial and anticancer properties. The presence of the bromine and fluorine atoms can enhance biological activity by influencing the compound's interaction with biological targets. Preliminary studies suggest potential enzyme inhibition and receptor interaction capabilities, which are critical for drug development.

Materials Science

The compound's unique properties lend themselves to applications in materials science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). The electron-withdrawing nature of the fluorine atom can enhance the electronic properties of materials, making them suitable for advanced technological applications.

A study exploring fluorinated organosulfur compounds found that they often display enhanced biological activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess significant biological effects worth investigating further .

Case Study 2: Synthesis of Complex Molecules

Research on related compounds demonstrated successful methodologies for synthesizing biphenyl derivatives using palladium-catalyzed reactions. These techniques could be adapted for synthesizing derivatives of this compound, showcasing its utility in creating complex molecular architectures .

Mechanism of Action

The mechanism by which (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of (4-Methoxybenzyl)sulfane Derivatives

Compound ID Substituents (R1) Yield (%) Melting Point (°C) Crystallization Solvent Reference
Target Compound 4-Bromo-2-fluorophenyl
(1f) 2,4-Dinitrophenyl 86 113–114 Diethyl ether
(1g) 4-Methoxy-2-nitrophenyl 95 116–118 Acetone/hexane (1:4)
(1n) 4-Bromo-2-nitrophenyl 94 121–124 Diethyl ether/hexane (1:2)
(1o) 5-Bromo-2-nitrophenyl 80 139–140 Diethyl ether/hexane (1:5)
(Butyl analog) Butyl (instead of 4-methoxybenzyl)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro-substituted analogs (1f, 1g, 1n, 1o) exhibit higher melting points (113–140°C) compared to the target compound, which lacks a nitro group. The nitro group enhances molecular rigidity and intermolecular interactions . Bromine increases steric bulk and lipophilicity, while fluorine enhances electronic stability .

Synthetic Yields:

  • Nitro-containing derivatives (e.g., 1g: 95%, 1n: 94%) are synthesized in higher yields than bromo-fluorophenyl derivatives, possibly due to the nitro group’s directing effects in electrophilic substitution reactions .

Biological Relevance: While sulfane sulfur compounds like persulfides (RSSH) are noted for antioxidant properties , the target compound’s specific biological activity remains uncharacterized.

Biological Activity

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane is a compound with potential biological activity due to its unique structural features, including a bromo and fluoro substituent on the phenyl ring, as well as a methoxy group. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C14H14BrFOS
  • Molecular Weight : 315.23 g/mol

Biological Activity

Research into related compounds suggests that this compound may exhibit several biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which are beneficial in reducing oxidative stress in cells .
  • Antimicrobial Properties : Sulfane derivatives have been studied for their antimicrobial efficacy against various pathogens, indicating potential for therapeutic applications in infectious diseases .
  • Anti-melanogenic Effects : As noted in studies on tyrosinase inhibitors, this compound may also exhibit anti-melanogenic effects, useful in treating hyperpigmentation disorders .

Case Studies

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

  • Tyrosinase Inhibition :
    • A study evaluated various phenolic compounds for their ability to inhibit tyrosinase, revealing that substitutions significantly affect inhibitory potency. The presence of methoxy groups generally enhances activity against tyrosinase .
  • Antioxidant Studies :
    • Compounds structurally similar to this compound have been tested for antioxidant activity using ABTS radical scavenging assays. Results showed effective quenching abilities comparable to established antioxidants .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
(4-Hydroxyphenyl)piperazine derivativeTyrosinase Inhibition10
Sulfane derivativesAntioxidant Activity9.0
Phenolic compoundsAntimicrobialVaries

Q & A

Basic Research Questions

What are the key considerations for optimizing the synthesis of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane?

Synthesis requires precise control of reaction conditions. For example:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at elevated temperatures .
  • Catalytic systems : Palladium-based catalysts (e.g., Xantphos-ligated Pd dialkyl complexes) improve coupling efficiency between aryl halides and thiols, achieving yields >90% under inert atmospheres .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended due to the compound’s moderate polarity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming regiochemistry. The fluorine atom (19F^{19}\text{F} NMR) and bromine substituent produce distinct splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C14_{14}H11_{11}BrFOS, MW 326.2 g/mol) and isotopic signatures from bromine .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace byproducts .

How does the compound’s stability vary under different storage conditions?

  • Temperature : Stable at 4°C for >6 months, but prolonged room-temperature storage in solution leads to gradual decomposition via sulfur oxidation .
  • Light sensitivity : The bromophenyl group increases UV sensitivity; store in amber vials to prevent photodegradation .
  • Moisture : Hygroscopicity is low, but desiccants (e.g., silica gel) are recommended for solid-state storage .

Advanced Research Questions

What crystallographic challenges arise in resolving the compound’s solid-state structure?

  • Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals. The bromine atom aids in phasing via anomalous scattering .
  • Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths (e.g., C–S: 1.81 Å) and dihedral angles between aromatic rings .
  • Software tools : SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard for modeling thermal ellipsoids and intermolecular interactions .

How do electronic effects of bromine and methoxy substituents influence reactivity?

Substituent Electronic Effect Impact on Reactivity
4-BromoStrong σ-withdrawingActivates aryl halide for nucleophilic aromatic substitution
4-Methoxyπ-donatingStabilizes transition states in SNAr reactions, lowering activation energy
Experimental validation via Hammett plots (ρ = +2.1 for bromine) confirms these trends .

Which catalytic systems improve efficiency in cross-coupling reactions involving this sulfane?

  • Palladium catalysts : Air-stable Pd(II) precatalysts with Xantphos ligands enable Suzuki-Miyaura couplings at 80°C with aryl boronic acids, achieving >85% yield .
  • Ligand design : Bulky ligands reduce steric hindrance between the methoxybenzyl group and catalyst, enhancing turnover frequency .
  • Kinetic studies : Monitor reaction progress via in situ 19F^{19}\text{F} NMR to optimize catalyst loading (typically 2–5 mol%) .

What advanced methods detect sulfane sulfur species in biological systems?

  • Fluorescent probes : SSP2 exhibits turn-on fluorescence upon cyclization with sulfane sulfur, enabling real-time tracking in cellular assays (LOD = 50 nM) .
  • Cyanolysis : Quantifies total sulfane sulfur via thiocyanate formation (UV detection at 460 nm) but lacks species specificity .
  • HPLC-MS/MS : Differentiates sulfane sulfur adducts (e.g., glutathione persulfide) with isotopic labeling for pharmacokinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

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